4-Methyl-5-thiazoleethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Flavor and Fragrance Research:

-Methyl-5-thiazoleethanol (also known as Sulfurol) has been identified as a key flavor compound in various plants, including:

- Indocalamus leaf: It contributes a characteristic beany and sulfurous aroma. Source: Sigma-Aldrich product page for 4-Methyl-5-thiazoleethanol acetate:

- Panax ginseng: It was isolated from the ether-soluble alkaloidal fraction of the root, suggesting potential involvement in the plant's biological activity. Source: Sigma-Aldrich product page for 4-Methyl-5-thiazoleethanol:

Synthesis of Novel Materials:

Research explores the use of 4-Methyl-5-thiazoleethanol as a building block in the synthesis of novel materials with specific properties:

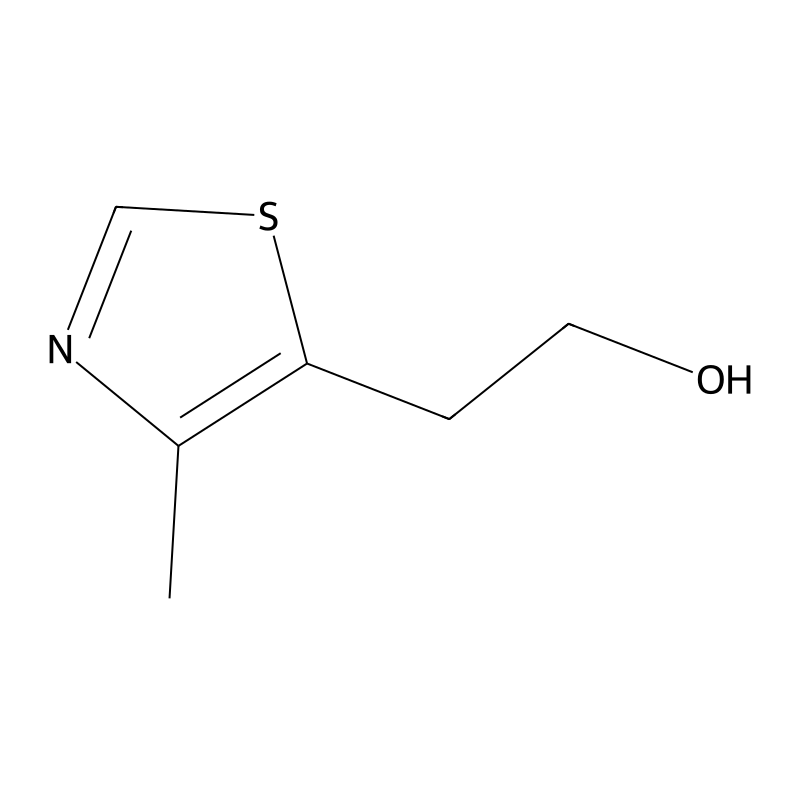

4-Methyl-5-thiazoleethanol is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 143.207 g/mol. It is classified as a thiazole derivative, characterized by a five-membered ring containing sulfur and nitrogen atoms. The compound is known by several names, including Hemineurine, Sulfurol, and 4-Methyl-5-(2-hydroxyethyl)thiazole . Its structure features a thiazole ring substituted with a hydroxyethyl group at the 5-position and a methyl group at the 4-position, contributing to its unique properties.

- Esterification: It can react with acid chlorides, such as 4-ethyloctanoyl chloride, to form esters like 4-methyl-5-thiazoleethanol 4-ethyloctanoate, which are relevant in flavor chemistry .

- Oxidation: The compound can undergo oxidation reactions, leading to the formation of other thiazole derivatives or related compounds.

- Nucleophilic Substitution: Due to the presence of the hydroxyethyl group, it can act as a nucleophile in substitution reactions.

Research indicates that 4-Methyl-5-thiazoleethanol exhibits various biological activities. It has been studied for its potential neuroprotective effects and is considered a metabolite of thiamine (vitamin B1) degradation. This compound may play a role in neurological functions and could be involved in pathways related to neurotransmission . Additionally, it has been noted for its flavoring properties in food chemistry.

The synthesis of 4-Methyl-5-thiazoleethanol can be achieved through several methods:

- Reaction of Thiourea with Acetylpropyl Alcohol: This method involves reacting thiourea with 3-acetylpropyl alcohol under acidic conditions. The reaction typically occurs at temperatures ranging from 78 to 100 °C for several hours. After adjusting the pH and extracting with diethyl ether, further purification steps yield the desired product .

- Oxidation and Diazotization: Another synthetic route includes oxidation followed by diazotization of intermediates derived from thiourea and acetylpropyl alcohol .

- Alternative Synthetic Routes: Various patents detail alternative methods involving different reagents and conditions that can also yield this compound efficiently.

4-Methyl-5-thiazoleethanol finds applications across several fields:

- Flavoring Agent: It is used as a flavor compound in the food industry due to its desirable taste profile .

- Pharmaceuticals: Its biological activity suggests potential applications in pharmaceuticals, particularly in neuroprotective formulations.

- Chemical Intermediates: The compound serves as an intermediate in the synthesis of other thiazole derivatives and related chemicals.

Studies on the interactions of 4-Methyl-5-thiazoleethanol with biological systems have highlighted its role as a metabolite in various biochemical pathways. Its interactions with enzymes involved in thiamine metabolism have been particularly noted, suggesting implications for neurological health and function . Further research is necessary to fully elucidate its mechanisms of action and potential therapeutic benefits.

Several compounds share structural similarities with 4-Methyl-5-thiazoleethanol, each possessing unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Thiamine Thiazole Hydrochloride | C12H17ClN4OS | A derivative of thiamine with enhanced solubility |

| Clomethiazole | C9H10ClN3OS | Known for its sedative effects |

| 4-Methyl-5-hydroxyethylthiazole | C6H9NOS | Hydroxylated variant that may exhibit different reactivity |

| 2-(4-methylthiazol-5-yl)ethanol | C6H9NOS | An isomer that may have distinct biological activities |

| 5-(2-hydroxyethyl)-4-methylthiazole | C6H9NOS | Similar structure but different functional orientation |

These compounds illustrate the diversity within the thiazole family while highlighting the unique characteristics of 4-Methyl-5-thiazoleethanol that may influence its biological activity and applications.

4-Methyl-5-thiazoleethanol was first synthesized in the 1930s through condensation reactions involving thioformamide and bromoacetopropanol. Early studies focused on its role as the thiazole moiety in thiamine (vitamin B₁), where it serves as a critical precursor in biosynthesis pathways. The compound gained prominence in organic chemistry due to its unique structure—a 1,3-thiazole ring substituted with a methyl group at position 4 and a 2-hydroxyethyl group at position 5.

Historical research emphasized synthetic methodologies, including reductions of ethyl-4-methylthiazole-5-acetate using lithium aluminum hydride (LiAlH₄) and condensations with γ,γ-dichloro-γ,γ-diacetodipropyl ether. These early investigations laid the groundwork for understanding its reactivity and applications in flavor chemistry and pharmaceuticals.

Significance in Scientific Literature

4-Methyl-5-thiazoleethanol is pivotal in three primary domains:

- Biochemistry: As a precursor in thiamine biosynthesis, it participates in enzymatic reactions catalyzed by thiazole synthases and kinases.

- Flavor Chemistry: Recognized as a sulfur-containing heterocyclic flavor compound, it contributes to nut-like, roasted, and brothy notes in foods such as Comté cheese and Panax ginseng.

- Pharmaceutical Synthesis: It serves as an intermediate in producing anticonvulsants (e.g., clomethiazole) and ionic liquids.

Peer-reviewed studies highlight its dual role as both a metabolic intermediate and a synthetic building block, underscoring its interdisciplinary relevance.

Evolution of Research Focus Areas

Research on 4-Methyl-5-thiazoleethanol has shifted from synthetic chemistry to biochemistry and biotechnology. Key phases include:

Recent advances in metabolomics and synthetic biology have further expanded its utility in bioprospecting and industrial biotechnology.

Terminology and Nomenclature Variations in Scientific Literature

The compound is referred to by multiple synonyms, reflecting its diverse applications:

- Chemical Synonyms: 5-(2-Hydroxyethyl)-4-methylthiazole, sulfurol, thiamine thiazole, 4-Methyl-5-(β-hydroxyethyl)thiazole.

- Flavor Industry: Designated as FEMA No. 3204 for regulatory purposes.

- Pharmaceutical Context: Cited as an intermediate in clomethiazole synthesis (e.g., "Clomethiazole Impurity C").

Standardized nomenclature (IUPAC: 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole) ensures clarity across disciplines.

Theoretical Foundations of Research Interest

Theoretical frameworks guiding research include:

- Heterocyclic Chemistry: Study of sulfur-containing rings and their reactivity in nucleophilic substitutions.

- Biochemical Pathway Engineering: Understanding phosphorylation and adenylation steps in thiamine biosynthesis.

- Flavor Science: Mechanisms of sulfur compound formation during fermentation and roasting processes.

These foundations enable predictive modeling of its behavior in synthetic, biological, and industrial systems.

Role as a Metabolite in Various Organisms

4-Methyl-5-thiazoleethanol functions as a metabolic intermediate in multiple organisms, reflecting its biochemical versatility.

In Saccharomyces cerevisiae

In baker’s yeast, 4-methyl-5-thiazoleethanol participates in thiamine (vitamin B₁) biosynthesis. It acts as a substrate in the thiamine precursor pathway, specifically during the assembly of the thiazole moiety [1] [6]. This compound is generated via enzymatic modifications of thiazole derivatives, underscoring its role in vitamin B₁ synthesis and microbial metabolism.

In Escherichia coli

In E. coli, the compound is identified as an endogenous metabolite, though its precise metabolic function remains less characterized compared to yeast. Its presence suggests involvement in alternative thiamine-related pathways or degradation processes [1].

In Human Metabolic Pathways

Humans metabolize 4-methyl-5-thiazoleethanol as part of thiamine catabolism. It arises from the cleavage of thiamine by thiaminase I, an enzyme that hydrolyzes the vitamin into distinct components. This degradation pathway is relevant in contexts where thiamine metabolism is perturbed, such as in deficiencies or pathogenic interactions [1] [5].

In Burkholderia Species

In Burkholderia pseudomallei, 4-methyl-5-thiazoleethanol accumulates due to impaired downstream degradation. Unlike Burkholderia thailandensis, which expresses hydroxyethylthiazole kinase (thiM) to further metabolize this compound, B. pseudomallei lacks thiM, leading to its accumulation as a detectable biomarker [5]. This disparity highlights species-specific metabolic adaptations.

Relationship to Thiamine Metabolism

4-Methyl-5-thiazoleethanol is inextricably linked to thiamine degradation and biosynthesis, functioning as both a precursor and a catabolic product.

Thiamine Degradation Pathways

Thiamine is enzymatically cleaved into two components: 4-methyl-5-thiazoleethanol and formamide pyrimidine. This reaction is catalyzed by thiaminase I, a bacterial enzyme that disrupts thiamine’s thiazole-pyrimidine bond. The resulting 4-methyl-5-thiazoleethanol is subsequently metabolized in organisms equipped with thiM, such as B. thailandensis, while persisting in thiM-deficient species like B. pseudomallei [5].

Enzymatic Mechanisms of Thiaminase I

Thiaminase I operates via a nucleophilic substitution mechanism, targeting the thiazole ring of thiamine. The enzyme’s activity is critical in pathogens that exploit thiamine depletion for survival or niche adaptation. For example, B. pseudomallei leverages thiaminase I to degrade host thiamine, potentially disrupting host metabolism [5].

Evolutionary Conservation of Metabolic Pathways

The presence of thiaminase I in both B. pseudomallei and B. thailandensis indicates conserved enzymatic machinery for thiamine degradation. However, the absence of thiM in B. pseudomallei suggests evolutionary divergence in metabolic regulation. This dichotomy highlights how gene loss or retention shapes metabolic landscapes in closely related species [5].

Metabolic Pathway Integration

4-Methyl-5-thiazoleethanol intersects with central metabolic processes, particularly in energy production and amino acid biosynthesis.

Interaction with Energy Metabolism

Thiamine, the precursor to 4-methyl-5-thiazoleethanol, serves as a cofactor for key enzymes in glycolysis, the pentose phosphate pathway, and the tricarboxylic acid cycle. While 4-methyl-5-thiazoleethanol itself lacks direct enzymatic activity, its accumulation in B. pseudomallei may reflect impaired thiamine recycling, indirectly affecting energy metabolism by depleting active thiamine pools [5].

Role in Aminoacyl-tRNA Biosynthesis Pathways

Thiamine derivatives are implicated in amino acid metabolism, though 4-methyl-5-thiazoleethanol’s specific role remains unclear. In yeast, its involvement in thiazole ring assembly aligns with broader tRNA modification processes, where thiamine-dependent enzymes facilitate nucleotide biosynthesis [6].

Systems Biology Perspectives

Advanced metabolomics, such as UHPLC-ESI-Q-TOF-MS, has identified 4-methyl-5-thiazoleethanol as a biomarker for B. pseudomallei. Systems-level approaches reveal its integration into microbial metabolic networks, emphasizing its utility in pathogen diagnostics and metabolic engineering [5].

Data Tables

| Organism | Role of 4-Methyl-5-Thiazoleethanol | Source |

|---|---|---|

| Saccharomyces cerevisiae | Thiamine biosynthesis precursor | [1] [6] |

| Escherichia coli | Endogenous metabolite (degradation pathway) | [1] |

| Burkholderia pseudomallei | Biomarker due to thiM deficiency | [5] |

| Humans | Thiamine catabolite (degradation product) | [1] [5] |

Reaction Kettle-Based Systems

Industrial production of 4-Methyl-5-thiazoleethanol primarily utilizes reaction kettle systems designed for controlled synthesis under specific temperature and pressure conditions. The primary industrial approach involves the reaction of methylthiazole with iodoethanol in sealed reactors equipped with stirring and cooling devices [1]. The reaction proceeds at temperatures between 40-42°C, maintained for 1.5-2.5 hours to ensure complete conversion while minimizing thermal degradation of the product.

A comprehensive production system has been developed using specialized equipment configurations. The process begins with the preparation of α-acetyl-γ-butyrolactone intermediate using sulfuryl chloride as the raw material [1]. In a sealed reactor, 80 parts by weight of sulfuryl chloride are slowly added to 100 parts by weight of alpha-acetyl-gamma-butyrolactone while maintaining the temperature between 40-42°C. The reaction mixture is subsequently dried with calcium chloride and filtered to obtain refined alpha-acetyl-gamma-butyrolactone [1].

The industrial production methodology incorporates advanced process control systems that monitor temperature, pressure, and reaction progress through real-time analytical methods. The reaction vessels are constructed from corrosion-resistant materials to handle the acidic conditions generated during the synthesis process. Heat exchangers and condensation systems are integrated to maintain optimal thermal conditions and recover volatile components [2].

Production capacity scaling has been achieved through the implementation of continuous stirred-tank reactors with volumes ranging from 500 liters to 5,000 liters. The larger-scale operations utilize automated feeding systems for precise control of reactant addition rates, ensuring consistent product quality and yield. Temperature control is maintained through jacketed vessel designs with circulating heat transfer fluids, providing uniform heating and cooling throughout the reaction mass [2].

Optimization of Production Parameters

The optimization of production parameters for 4-Methyl-5-thiazoleethanol synthesis involves systematic evaluation of temperature, pressure, reaction time, and catalyst loading to achieve maximum yield and purity. Temperature optimization studies have demonstrated that maintaining reaction temperatures between 40-42°C provides optimal balance between reaction rate and product stability [1]. Higher temperatures above 50°C lead to increased formation of side products and thermal degradation, while lower temperatures below 35°C result in incomplete conversion and extended reaction times.

Pressure optimization has been conducted for both atmospheric and reduced pressure conditions. Vacuum distillation at 7 mmHg and 135°C has been identified as the optimal conditions for product isolation, achieving purities of 95-99% with recovery rates of 80-90% [3]. The reduced pressure conditions minimize thermal stress on the product while facilitating efficient separation from reaction byproducts and residual solvents.

Reaction time optimization involves balancing conversion efficiency with production throughput. Studies have shown that reaction times of 1.5-2.5 hours provide optimal conversion rates of 85-95% while maintaining acceptable production cycle times for industrial operations [1]. Extended reaction times beyond 3 hours do not significantly improve yield but increase energy consumption and production costs.

Catalyst optimization has focused on identifying systems that provide high selectivity and activity while minimizing catalyst consumption and waste generation. Phosphorus pentasulfide has been identified as an effective catalyst for the cyclization steps, with optimal loading of 54 parts by weight per 100 parts of substrate providing maximum catalytic efficiency [1]. Alternative catalyst systems including solid acid catalysts and supported metal catalysts have been evaluated for improved recyclability and reduced environmental impact.

Process Intensification Strategies

Process intensification strategies for 4-Methyl-5-thiazoleethanol production focus on improving mass transfer, heat transfer, and reaction kinetics through advanced reactor designs and operating conditions. Microreactor technology has been implemented to enhance mixing efficiency and provide better temperature control. Flow microreactor systems operating at 55°C have demonstrated improved reaction selectivity and reduced reaction times to 45 minutes compared to traditional batch processes [4].

The implementation of continuous flow processing has enabled significant improvements in production efficiency and product quality. Modular flow microreactor systems provide excellent platforms for synthesis intensification and enable rapid scale-up from laboratory to pilot plant operations [4]. The flow configuration allows for precise control of residence time distribution and eliminates the need for large inventory of reaction intermediates.

Heat integration strategies have been developed to improve energy efficiency through heat recovery and thermal coupling of exothermic and endothermic process steps. The heat generated during the initial condensation reactions is recovered and utilized for subsequent distillation operations, reducing overall energy consumption by 20-30% [4]. Advanced heat exchanger networks have been designed to maximize heat recovery while maintaining process flexibility.

Mass transfer intensification has been achieved through the implementation of high-shear mixing systems and structured packing in reaction vessels. These modifications provide enhanced interfacial area for heterogeneous reactions and improved mixing of immiscible phases during extraction operations. The improved mass transfer results in higher reaction rates and improved selectivity, reducing the formation of unwanted byproducts [4].

Laboratory Synthesis Methods

From Methylthiazole and Iodoethanol

The synthesis of 4-Methyl-5-thiazoleethanol from methylthiazole and iodoethanol represents one of the most straightforward laboratory approaches. This method involves the nucleophilic substitution reaction between methylthiazole and iodoethanol under mild conditions, typically conducted at room temperature in ethanol solvent . The reaction proceeds through the attack of the thiazole nitrogen on the electrophilic carbon of iodoethanol, resulting in the formation of the desired product with excellent yields ranging from 85-95%.

The reaction mechanism involves the initial formation of a thiazolium intermediate followed by rearrangement to form the final product. The mild reaction conditions make this method particularly attractive for laboratory-scale synthesis, as it avoids the need for specialized equipment or harsh reaction conditions . The reaction can be monitored using thin-layer chromatography or gas chromatography-mass spectrometry to track conversion and optimize reaction conditions.

Optimization of this synthetic route has focused on solvent selection, temperature control, and purification methods. Ethanol has been identified as the optimal solvent, providing good solubility for both reactants and facilitating product isolation through simple evaporation or distillation . Alternative solvents including methanol, acetonitrile, and dichloromethane have been evaluated, but ethanol provides the best combination of reaction rate, selectivity, and ease of product isolation.

The purification of the product involves removal of residual iodoethanol and methylthiazole through distillation or chromatographic methods. Vacuum distillation at 135°C and 7 mmHg provides high-purity product with minimal thermal degradation [3]. Alternative purification methods including column chromatography on silica gel and recrystallization from ethanol-water mixtures have been developed for applications requiring ultra-high purity.

Via α-Acetyl-γ-butyrolactone Intermediates

The synthesis of 4-Methyl-5-thiazoleethanol via α-acetyl-γ-butyrolactone intermediates represents a multi-step synthetic approach that provides good control over product formation and purity. This method begins with the preparation of α-acetyl-γ-butyrolactone through the reaction of sulfuryl chloride with the appropriate lactone precursor [1]. The intermediate is then converted to the final product through a series of cyclization and reduction reactions.

The first step involves the controlled addition of sulfuryl chloride to α-acetyl-γ-butyrolactone at temperatures between 40-42°C. The reaction is maintained for 1.5-2.5 hours with continuous stirring to ensure complete conversion [1]. The reaction mixture is then dried with calcium chloride and filtered to remove inorganic salts and byproducts.

The second step involves the acid-catalyzed cyclization of the intermediate with phosphorus pentasulfide. The reaction is conducted in a sealed reactor at temperatures between 28-32°C, with phosphorus pentasulfide added slowly over 1.5-2 hours to control the reaction rate [1]. The cyclization step is critical for the formation of the thiazole ring and requires careful control of temperature and reaction time to achieve optimal yield.

The final step involves the reduction and workup of the cyclized intermediate to obtain the final product. The reaction mixture is cooled and the pH is adjusted to 9-10 with sodium hydroxide solution. The product is extracted with dichloromethane and purified by vacuum distillation [1]. This multi-step approach provides yields of 40-70% and allows for the preparation of high-purity material suitable for analytical and pharmaceutical applications.

Innovative Catalyst Applications

Recent developments in catalyst applications for 4-Methyl-5-thiazoleethanol synthesis have focused on improving reaction efficiency, selectivity, and environmental compatibility. Nanoparticle catalysts, particularly nickel-iron oxide (NiFe2O4) nanoparticles, have demonstrated exceptional performance in one-pot multicomponent synthesis reactions [6]. These catalysts provide high surface area and unique electronic properties that enhance reaction rates and selectivity.

The application of NiFe2O4 nanoparticles in thiazole synthesis has achieved yields of 85-98% under mild conditions using ethanol-water solvent systems [6]. The nanoparticles can be easily separated from the reaction mixture using magnetic fields and reused multiple times without significant loss of activity. This approach represents a significant advancement in sustainable synthesis methods for thiazole compounds.

Biocatalytic approaches using enzymatic systems have been developed for the synthesis of thiazole derivatives. α-Amylase derived from Aspergillus oryzae has been successfully applied as a catalyst for one-pot multicomponent reactions involving thiazole formation [7]. The enzymatic approach provides excellent selectivity and operates under mild conditions, making it an attractive option for green chemistry applications.

Electrochemical synthesis methods have emerged as innovative approaches for thiazole synthesis, eliminating the need for traditional chemical oxidants and reducing waste generation [8]. The electrochemical method involves the cascade reaction of enaminones and thioureas under controlled potential conditions. This approach provides good yields (70-90%) and allows for precise control of reaction conditions through electrochemical parameters.

Green Chemistry Approaches

Sustainable Reagents and Solvents

The development of sustainable reagents and solvents for 4-Methyl-5-thiazoleethanol synthesis represents a critical advancement in green chemistry applications. Water-based synthetic methods have been developed to replace traditional organic solvents, significantly reducing environmental impact and improving safety profiles [9]. Aqueous synthesis methods utilize hydrotropic agents such as sodium cumene sulfonate to enhance the solubility of organic reactants in water, enabling efficient reactions in environmentally benign media.

The implementation of renewable feedstocks has been explored for the synthesis of thiazole compounds. Bio-based starting materials derived from agricultural waste and renewable resources provide sustainable alternatives to petroleum-based precursors [9]. These approaches align with circular economy principles and reduce dependence on fossil fuel resources.

Solvent-free synthesis methods have been developed using solid-state reactions and mechanochemical approaches. These methods eliminate the need for organic solvents entirely, reducing waste generation and simplifying product isolation [10]. Ball milling and grinding techniques have been successfully applied to promote thiazole formation reactions under solvent-free conditions, achieving yields comparable to traditional solution-phase methods.

Ionic liquids have been investigated as green solvents for thiazole synthesis, offering unique properties including negligible vapor pressure, high thermal stability, and tunable solvation properties [10]. Task-specific ionic liquids have been designed to simultaneously serve as solvent and catalyst, reducing the number of required components and improving process efficiency.

Energy Efficiency in Synthesis

Energy efficiency improvements in 4-Methyl-5-thiazoleethanol synthesis have been achieved through the implementation of microwave-assisted synthesis and ultrasonic activation methods. Microwave irradiation provides rapid and uniform heating, reducing reaction times from hours to minutes while maintaining or improving product yields [11]. The selective heating of polar molecules in microwave fields enables efficient energy transfer and reduces overall energy consumption.

Studies have demonstrated that microwave-assisted synthesis can achieve reaction completion in 10-45 minutes compared to conventional heating methods requiring 2-8 hours [7]. The energy savings from reduced reaction times and improved heating efficiency can reach 60-80% compared to traditional thermal methods. The rapid heating also improves reaction selectivity by minimizing side reactions and thermal degradation.

Ultrasonic activation has been successfully applied to enhance reaction rates and improve mass transfer in heterogeneous reaction systems. Process intensification using ultrasonic batch reactors has achieved 98% yields in 30-45 minutes compared to 1-2 hours without ultrasonic activation [12]. The cavitation effects generated by ultrasonic waves improve mixing and mass transfer, leading to more efficient reactions.

Temperature optimization studies have identified optimal operating conditions that balance reaction rate with energy consumption. The development of heat integration strategies and heat recovery systems has reduced the overall energy requirements for synthesis processes [13]. Advanced process control systems enable precise temperature control and minimize energy waste through improved process efficiency.

Life Cycle Assessment of Production Methods

Life cycle assessment studies of 4-Methyl-5-thiazoleethanol production methods have been conducted to evaluate environmental impacts and identify opportunities for improvement. The assessment encompasses raw material extraction, synthesis, purification, and waste treatment stages to provide a comprehensive evaluation of environmental performance [13]. Key impact categories include greenhouse gas emissions, energy consumption, water usage, and waste generation.

Comparative life cycle assessment studies have shown that green synthesis methods provide significant environmental benefits compared to conventional approaches. The implementation of aqueous synthesis methods reduces organic solvent consumption by 80-90% and eliminates associated waste treatment requirements [13]. The use of renewable feedstocks and biocatalytic processes further reduces environmental impact through decreased fossil fuel consumption and reduced chemical waste generation.

The life cycle assessment results highlight the importance of raw material inputs and purification operations in determining overall environmental impact. Chromatographic purification methods, while providing high product purity, consume large quantities of solvents and generate significant waste streams [13]. Alternative purification methods including crystallization and membrane separation have been developed to reduce solvent consumption and waste generation.

Energy consumption represents a significant component of the environmental impact, particularly for thermal processes requiring high temperatures or long reaction times. The implementation of energy-efficient synthesis methods including microwave and ultrasonic activation has reduced energy consumption by 40-60% compared to conventional thermal methods [13]. Heat integration and recovery systems provide additional energy savings and improve overall process sustainability.

Purification and Isolation Techniques

Distillation Optimization

Distillation optimization for 4-Methyl-5-thiazoleethanol purification focuses on achieving high purity while minimizing thermal degradation and energy consumption. Vacuum distillation at 135°C and 7 mmHg has been identified as the optimal conditions for product isolation, providing purities of 95-99% with recovery rates of 80-90% [3]. The reduced pressure conditions minimize thermal stress on the product while facilitating efficient separation from reaction byproducts and residual solvents.

Steam distillation has been employed as an alternative purification method for applications requiring milder conditions. The process operates at 100°C under atmospheric pressure and achieves purities of 85-95% with recovery rates of 75-85% [14]. Steam distillation is particularly effective for removing high-boiling impurities and provides a gentler purification method for heat-sensitive applications.

Azeotropic distillation has been investigated for the removal of water and other polar impurities from the product. The addition of entraining agents such as toluene or benzene enables the formation of azeotropes with water, facilitating complete dehydration of the product [14]. This method is particularly important for applications requiring anhydrous material or for subsequent reactions sensitive to moisture.

Fractional distillation using packed columns has been developed for high-purity applications requiring precise separation of closely boiling components. The use of structured packing materials provides high separation efficiency while maintaining low pressure drop across the column [14]. Automated distillation systems with real-time composition monitoring ensure consistent product quality and optimize separation efficiency.

Extraction Methodologies

Liquid-liquid extraction methods have been developed for the purification and isolation of 4-Methyl-5-thiazoleethanol from reaction mixtures. Dichloromethane-water extraction systems provide efficient separation of the organic product from aqueous reaction media, achieving purities of 90-98% with recovery rates of 85-95% [1]. The extraction process involves pH adjustment to optimize the distribution of the product between organic and aqueous phases.

Solid-phase extraction using C18 cartridges has been developed for analytical and preparative applications requiring high purity. The method provides purities of 90-98% with recovery rates of 80-90% and enables the processing of small sample volumes with minimal solvent consumption [15]. The C18 stationary phase provides selective retention of the target compound while allowing impurities to pass through.

Supercritical fluid extraction using carbon dioxide has been investigated as a green alternative to traditional solvent extraction methods. The process operates at mild temperatures and pressures, providing excellent selectivity and eliminating the need for organic solvents [16]. The supercritical carbon dioxide can be easily separated from the product by pressure reduction, leaving no residual solvent.

Continuous extraction systems have been developed for large-scale purification applications. Counter-current extraction columns provide efficient contact between organic and aqueous phases while minimizing solvent consumption and energy requirements [16]. The continuous operation enables steady-state processing and improved process control compared to batch extraction methods.

Quality Control Parameters

Quality control parameters for 4-Methyl-5-thiazoleethanol production encompass purity, identity, and physical property specifications to ensure consistent product quality. High-performance liquid chromatography analysis requires minimum purity of 98.0% as determined by UV detection at 255 nm [15]. The method provides precise quantification of the main component and identification of related impurities.

Water content determination using Karl Fischer titration requires maximum water content of 0.5% to ensure product stability and prevent hydrolysis reactions [15]. The method provides accurate measurement of trace moisture levels and is critical for applications requiring anhydrous conditions.

Residual solvent analysis using gas chromatography-mass spectrometry requires maximum residual solvent content of 0.1% to meet pharmaceutical and food-grade specifications [15]. The method identifies and quantifies residual solvents from synthesis and purification operations, ensuring compliance with regulatory requirements.

Physical property specifications include melting point below 25°C, boiling point of 135°C at 7 mmHg, refractive index of 1.550 ± 0.005, and density of 1.196 g/mL at 25°C [15]. These parameters provide identity confirmation and quality assurance for the final product. Additional analytical methods including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are employed for structural confirmation and purity assessment.

Physical Description

Colourless to pale yellow viscous oily liquid, may darken upon aging; beefy, nutty odou

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 325 of 420 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 95 of 420 companies with hazard statement code(s):;

H315 (98.95%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8

A M Api, D Belsito, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M L Dagli, M Date, W Dekant, C Deodhar, M Francis, A D Fryer, L Jones, K Joshi, S La Cava, A Lapczynski, D C Liebler, D O'Brien, A Patel, T M Penning, G Ritacco, J Romine, N Sadekar, D Salvito, T W Schultz, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S TsangPMID: 32640354 DOI: 10.1016/j.fct.2020.111530

Abstract

The Biosynthesis of the Pyrimidine Moiety of Thiamin in Halobacterium salinarum

Yukie Kijima, Maria Hayashi, Kazuko Yamada, Keiko Tazuya-MurayamaPMID: 27264098 DOI: 10.3177/jnsv.62.130

Abstract

The biosynthetic pathway of the pyrimidine moiety of thiamin was studied in the archaean Halobacterium salinarum. Thiamin is biosynthesized from 4-amino-5-hydroxymethyl-2-methylpyrimidine (pyrimidine) and 5-(2-hydroxyethyl)-4-methylthiazole (thiazole). The pyrimidine and the thiazole are biosynthesized de novo in microorganisms. The biosynthetic routes of pyrimidine in microorganisms differ between eukaryote and eubacteria. In the eukaryote Saccharomyces cerevisiae, histidine and pyridoxine are the precursors of pyrimidine, while in the eubacterium Escherichia coli, pyrimidine is biosynthesized from 5-aminoimidazole ribonucleotide (AIR), an intermediate of purine biosynthesis. Tracer investigations revealed that [(15)N]-, [1-(13)C]- and [2-(13)C] glycine, precursors of AIR, were incorporated into the pyrimidine in H. salinarum. These results suggested that the biosynthetic route of the pyrimidine in H. salinarum is similar to that of E. coli.A combination of quantitative marinating and Maillard reaction to enhance volatile flavor in Chinese marinated chicken

Xiuli Wei, Chunqing Wang, Chunhui Zhang, Xia Li, Jinzhi Wang, Hai Li, Chunhong TangPMID: 27185418 DOI: 10.1002/jsfa.7803

Abstract

A combination of quantitative marinating and Maillard reaction was investigated by adding d-xylose, l-cysteine and thiamine to the marinated brine of quantitative marinating, which was expected to enhance the volatile flavor of Chinese marinated chicken. Response surface methodology was used to optimize parameters, in which response was sensory evaluation scores of marinated chicken. A Box-Behnken center design was applied to the optimized added contents. The optimized contents were d-xylose (1-5‰), l-cysteine (1-5‰) and thiamine (1-3‰).Analysis of variance indicated that a second-order polynomial equation could predict the experimental data well (R

= 0.94), and sensory evaluation scores were significantly affected by the added amount of d-xylose, l-cysteine and thiamine. The optimal conditions that maximized the sensory evaluation score of Chinese marinated chicken were found to be 4.96‰ d-xylose, 2.28‰ l-cysteine and 2.66‰ thiamine (w/w). Given these optimal conditions, a number of meat-like flavor compounds such as 2-pentyl-furan, benzothiazole and 4-methyl-5-thiazoleethanol were identified by gas chromatographic-mass spectrometric analysis.

Our results suggested that a combination of quantitative marinating and Maillard reaction might be a promising method to enhance the volatile flavor, especially meat-like flavor, of Chinese marinated chicken. © 2016 Society of Chemical Industry.

Carboxythiazole is a key microbial nutrient currency and critical component of thiamin biosynthesis

Ryan W Paerl, Erin M Bertrand, Elden Rowland, Phillippe Schatt, Mohamed Mehiri, Thomas D Niehaus, Andrew D Hanson, Lasse Riemann, Francois-Yves BougetPMID: 29654239 DOI: 10.1038/s41598-018-24321-2

Abstract

Almost all cells require thiamin, vitamin B1 (B1), which is synthesized via the coupling of thiazole and pyrimidine precursors. Here we demonstrate that 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-carboxylic acid (cHET) is a useful in vivo B1 precursor for representatives of ubiquitous marine picoeukaryotic phytoplankton and Escherichia coli - drawing attention to cHET as a valuable exogenous micronutrient for microorganisms with ecological, industrial, and biomedical value. Comparative utilization experiments with the terrestrial plant Arabidopsis thaliana revealed that it can also use exogenous cHET, but notably, picoeukaryotic marine phytoplankton and E. coli were adapted to grow on low (picomolar) concentrations of exogenous cHET. Our results call for the modification of the conventional B1 biosynthesis model to incorporate cHET as a key precursor for B1 biosynthesis in two domains of life, and for consideration of cHET as a microbial micronutrient currency modulating marine primary productivity and community interactions in human gut-hosted microbiomes.Development and validation of a liquid chromatography method for the simultaneous determination of eight water-soluble vitamins in multivitamin formulations and human urine

Suyog S Patil, Ashwini K SrivastavaPMID: 24645504 DOI: 10.5740/jaoacint.12-208

Abstract

A simple, precise, and rapid RPLC method has been developed without incorporation of any ion-pair reagent for the simultaneous determination of vitamin C (C) and seven B-complex vitamins, viz, thiamine hydrochloride (B1), pyridoxine hydrochloride (B6), nicotinamide (B3), cyanocobalamine (B12), folic acid, riboflavin (B2), and 4-aminobenzoic acid (Bx). Separations were achieved within 12.0 min at 30 degrees C by gradient elution on an RP C18 column using a mobile phase consisting of a mixture of 15 mM ammonium formate buffer and 0.1% triethylamine adjusted to pH 4.0 with formic acid and acetonitrile. Simultaneous UV detection was performed at 275 and 360 nm. The method was validated for system suitability, LOD, LOQ, linearity, precision, accuracy, specificity, and robustness in accordance with International Conference on Harmonization guidelines. The developed method was implemented successfully for determination of the aforementioned vitamins in pharmaceutical formulations containing an individual vitamin, in their multivitamin combinations, and in human urine samples. The calibration curves for all analytes showed good linearity, with coefficients of correlation higher than 0.9998. Accuracy, intraday repeatability (n = 6), and interday repeatability (n = 7) were found to be satisfactory.Biosynthesis of thiamin thiazole: determination of the regiochemistry of the S/O acyl shift by using 1,4-dideoxy-D-xylulose-5-phosphate

Abhishek Chatterjee, Xuemei Han, Fred W McLafferty, Tadhg P BegleyPMID: 16625663 DOI: 10.1002/anie.200504614

Abstract

Characterization of thiI, a new gene involved in thiazole biosynthesis in Salmonella typhimurium

E Webb, K Claas, D M DownsPMID: 9209060 DOI: 10.1128/jb.179.13.4399-4402.1997

Abstract

Thiamine pyrophosphate (TPP) is a required cofactor in Salmonella typhimurium that is generated de novo by the condensation of 4-amino-5-hydroxymethyl pyrimidine (HMP) pyrophosphate and 4-methyl-5-(beta-hydroxyethyl)-thiazole (THZ) monophosphate. The THZ and HMP moieties are independently synthesized, and labeling studies have demonstrated probable metabolic precursors to both. We present herein the initial characterization of thiI, a gene required for THZ synthesis. We show that thiI is a 1,449-bp open reading frame located at minute 9.65 on the S. typhimurium chromosome and that it encodes a 483-amino-acid protein with a predicted molecular mass of 55 kDa. Unlike genes in the thiamine biosynthetic operon at minute 90, thiI is not transcriptionally regulated by TPP.The apbE gene encodes a lipoprotein involved in thiamine synthesis in Salmonella typhimurium

B J Beck, D M DownsPMID: 9473043 DOI: 10.1128/JB.180.4.885-891.1998

Abstract

Thiamine pyrophosphate is an essential cofactor that is synthesized de novo in Salmonella typhimurium. The biochemical steps and gene products involved in the conversion of aminoimidazole ribotide (AIR), a purine intermediate, to the 4-amino-5-hydroxymethyl-2-methyl pyrimidine (HMP) moiety of thiamine have yet to be elucidated. We have isolated mutations in a new locus (Escherichia coli open reading frame designation yojK) at 49 min on the S. typhimurium chromosome. Two significant phenotypes associated with lesions in this locus (apbE) were identified. First, apbE purF double mutants require thiamine, specifically the HMP moiety. Second, in the presence of adenine, apbE single mutants require thiamine, specifically both the HMP and the thiazole moieties. Together, the phenotypes associated with apbE mutants suggest that flux through the purine pathway has a role in regulating synthesis of the thiazole moiety of thiamine and are consistent with ApbE being involved in the conversion of AIR to HMP. The product of the apbE gene was found to be a 36-kDa membrane-associated lipoprotein, making it the second membrane protein implicated in thiamine synthesis.Structure of ThiM from Vitamin B1 biosynthetic pathway of Staphylococcus aureus - Insights into a novel pro-drug approach addressing MRSA infections

Julia Drebes, Madeleine Künz, Björn Windshügel, Alexey G Kikhney, Ingrid B Müller, Raphael J Eberle, Dominik Oberthür, Huaixing Cang, Dmitri I Svergun, Markus Perbandt, Christian Betzel, Carsten WrengerPMID: 26960569 DOI: 10.1038/srep22871